Comprehensive Technical Guide on (1R,2R)-2-[Cyclobutyl(methyl)amino]cyclopentan-1-ol: Structural Insights, Physicochemical Properties, and Synthetic Methodologies
Comprehensive Technical Guide on (1R,2R)-2-[Cyclobutyl(methyl)amino]cyclopentan-1-ol: Structural Insights, Physicochemical Properties, and Synthetic Methodologies
Executive Summary
(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (CAS: 1932227-04-7) is a conformationally restricted, highly lipophilic β -amino alcohol. In modern drug discovery, such privileged chiral scaffolds are critical for optimizing the pharmacokinetic profiles of lead compounds. By leveraging the unique steric and electronic properties of the cyclobutyl group alongside a rigidified cyclopentane core, this molecule serves as a premier building block for enhancing blood-brain barrier (BBB) penetrance, target affinity, and metabolic stability in neurotherapeutics and targeted enzyme inhibitors.
Structural and Conformational Analysis
The architecture of this molecule is defined by a rigid cyclopentane core substituted with a hydroxyl group and a tertiary amine in a trans configuration.
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Stereochemistry: The (1R,2R) absolute configuration dictates that the hydroxyl group and the bulky cyclobutyl(methyl)amino group reside on opposite faces of the cyclopentane ring. This trans relationship inherently minimizes 1,2-steric repulsion, providing a stable vector for hydrogen bonding and electrostatic interactions.
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Conformational Dynamics: Unlike cyclohexane, which adopts a rigid chair conformation, cyclopentane rapidly interconverts between envelope and half-chair conformations. The massive steric bulk of the tertiary amine forces the ring into a stable envelope conformation where the substituents occupy pseudo-diequatorial positions, effectively locking the pharmacophore into a predictable spatial arrangement.
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The Cyclobutyl Advantage: In medicinal chemistry, the incorporation of the cyclobutyl group serves as a highly effective bioisostere for small, flexible alkyl chains. It dramatically increases lipophilicity while resisting cytochrome P450-mediated oxidative metabolism—a common liability in standard N-alkylated drugs.
Workflow for stereospecific synthesis and resolution of the (1R,2R) trans-amino alcohol.
Physicochemical and Pharmacokinetic Profiling
Understanding the physicochemical properties of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is essential for its application in rational drug design. The quantitative data below synthesizes its structural features into predictive pharmacokinetic metrics.
| Property | Value | Pharmacological Implication |
| CAS Number | 1932227-04-7 | Unique identifier for the pure (1R,2R) enantiomer . |
| Molecular Formula | C10H19NO | Defines the core atomic composition. |
| Molecular Weight | 169.26 g/mol | Highly fragment-like; allows for extensive downstream functionalization without exceeding Lipinski's MW limit (500 Da). |
| Predicted LogP | ~2.1 | Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) crossing. |
| pKa (Tertiary Amine) | ~9.8 | Predominantly ionized at physiological pH (7.4), ensuring high aqueous solubility while maintaining a lipophilic core. |
| Topological Polar Surface Area | 23.47 Ų | Well below the 90 Ų threshold, indicating excellent potential for CNS penetration. |
| H-Bond Donors (HBD) | 1 (-OH) | Complies with Lipinski's Rule of 5 (HBD ≤ 5). |
| H-Bond Acceptors (HBA) | 2 (N, O) | Complies with Lipinski's Rule of 5 (HBA ≤ 10). |
Synthetic Methodologies & Self-Validating Protocols
The synthesis of trans- β -amino alcohols is typically achieved via the aminolysis of epoxides. Because cyclopentene oxide is significantly less reactive than its 6-membered counterpart—due to the lack of torsional strain relief during the transition state of ring opening—a Lewis acid catalyst is strictly required to facilitate the reaction 1.
Protocol 1: Catalytic Aminolysis of Cyclopentene Oxide
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Objective: Synthesize the racemic trans-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol intermediate.
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Causality: The use of Iridium(III) chloride ( IrCl3 ) activates the epoxide oxygen, lowering the LUMO energy required for the sterically hindered N-methylcyclobutanamine to perform an SN2 backside attack 2. This mechanistic pathway ensures complete trans stereospecificity.
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Step-by-Step Procedure:
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Preparation: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve cyclopentene oxide (10.0 mmol) in anhydrous dichloromethane (20 mL).
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Amine Addition: Cool the solution to 0 °C using an ice bath. Add N-methylcyclobutanamine (12.0 mmol) dropwise over 10 minutes to manage the initial exothermic reaction.
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Catalysis: Add IrCl3⋅xH2O (0.5 mmol, 5 mol%) to the mixture.
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Reaction: Remove the ice bath and stir the mixture at room temperature for 14 hours. Monitor completion via TLC (Ninhydrin stain).
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Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with dichloromethane ( 3×15 mL). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
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Purification: Purify the crude oil via flash column chromatography (Silica gel, 95:5 DCM:MeOH with 1% Et3N ) to yield the racemic product.
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Self-Validating Checkpoint: Analyze the purified product via 1H NMR. The success of the regioselective opening is confirmed by the carbinol proton multiplet at ~3.9 ppm and the amine-adjacent proton at ~2.9 ppm. The trans configuration is validated by a coupling constant ( J ) of approximately 7-9 Hz between these two protons, which differs significantly from the cis isomer.
Protocol 2: Chiral Resolution via Diastereomeric Crystallization
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Objective: Isolate the target (1R,2R) enantiomer from the racemate.
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Causality: Di-p-toluoyl-D-tartaric acid (D-DTTA) forms diastereomeric salts with the racemic amine. The differing solubilities of these salts in an isopropanol/water matrix allow for the selective precipitation of the (1R,2R) enantiomer under thermodynamic control.
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Step-by-Step Procedure:
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Salt Formation: Dissolve the racemic amino alcohol (5.0 mmol) and D-DTTA (5.0 mmol) in 15 mL of Isopropanol/Water (9:1 v/v) at 75 °C until a completely homogenous solution is achieved.
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Crystallization: Turn off the heat and allow the flask to cool ambiently to room temperature over 24 hours. Critical: Do not disturb the flask; slow cooling ensures a highly ordered, enantiopure crystal lattice.
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Isolation: Filter the resulting crystals via vacuum filtration and wash the filter cake with ice-cold isopropanol (5 mL).
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Basification: Suspend the crystals in 1M NaOH (10 mL) and extract with ethyl acetate ( 3×10 mL). Dry the combined organic layers over Na2SO4 and evaporate to yield the free (1R,2R)-amine.
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Self-Validating Checkpoint: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, flow rate 1.0 mL/min). An ee of >98% validates the resolution efficiency.
Applications in Medicinal Chemistry
The (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol motif is highly valued in the design of neurotherapeutics. The rigidified cyclopentane ring locks the spatial arrangement of the hydrogen-bond donor (OH) and the basic center (N), reducing the entropic penalty upon binding to a target receptor. Furthermore, the cyclobutyl moiety provides a unique steric bulk that can perfectly occupy hydrophobic pockets in target proteins, often resulting in a 10- to 100-fold increase in binding affinity compared to linear alkyl counterparts.
Structure-property relationships mapping chemical features to pharmacokinetic advantages.
References
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Sigma-Aldrich. "trans-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (CAS No.: 1932227-04-7)". Product Catalog. Available at:
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ACS Publications. "Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine...". Inorganic Chemistry. Available at: 1
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Thieme-Connect. "Aminolysis of Epoxides Using Iridium Trichloride as an Efficient Catalyst". Synthesis. Available at: 2
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Aaron Chemicals. "1932227-04-7: (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol". Chemical Database. Available at: 3
